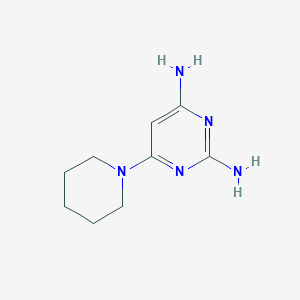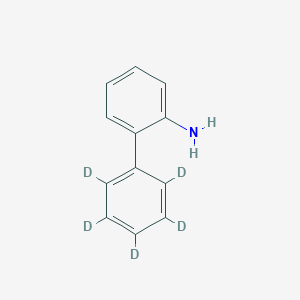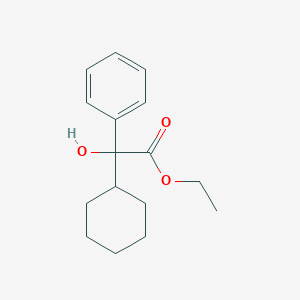
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and related compounds involves multiple steps, including Michael-Aldol condensation, asymmetric condensation, and three-component condensation reactions. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a similar compound, was obtained through Michael-Aldol condensation, demonstrating the versatility of synthesis methods for these compounds. Ethyl(S)-α-Hydroxy-α-cyclopentylphenylacetate was synthesized from ethyl phenylglyoxylate and cyclopentanone by asymmetric condensation, showing an overall yield of about 59% (Hernández-Ortega et al., 2001) (Xiang Jiming, 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques like X-ray diffraction. The cyclohexanone core often adopts a chair conformation with attached groups in specific axial and equatorial configurations, as seen in the crystal and molecular structure studies (S. Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including the Lossen rearrangement, which demonstrates their reactivity and potential for creating more complex molecules. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such example, showcasing the versatility in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular packing, have been detailed through X-ray crystallography studies. These studies reveal the impact of weak intermolecular interactions on the stability and conformation of these compounds, aiding in understanding their physical behavior and potential applications (M. Kaur et al., 2012).
科学的研究の応用
Enzymatic and Bioactive Potentials
The bioactive potential of derivatives of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has been a subject of interest. For instance, Chakraborty and Joy (2019) isolated compounds from mollusks, revealing their antioxidant and anti-inflammatory activities, highlighting the potential of derivatives in pharmaceutical applications (Chakraborty & Joy, 2019).
Chemical Reactions and Intermediates
The compound and its derivatives are integral in various chemical reactions. Kurihara et al. (1981) discussed the alkylation of active methylene compounds using alcohols, highlighting the importance of these compounds in synthesizing diverse chemical products (Kurihara et al., 1981). Furthermore, the study by Sato, Inoue, and Ohashi (1974) on the new synthesis of 3-alkyl-2-hydroxy-2-cyclohexen-1-ones, a derivative, emphasizes the compound's role in flavor components and its diverse synthetic pathways (Sato, Inoue, & Ohashi, 1974).
特性
IUPAC Name |
ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSWMMZQZJBIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400036 | |
| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
CAS RN |
31197-69-0 | |
| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

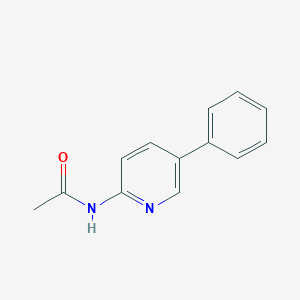
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)



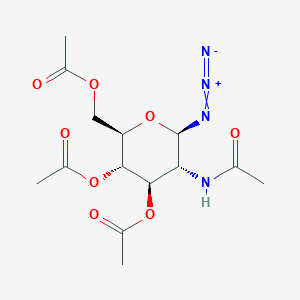
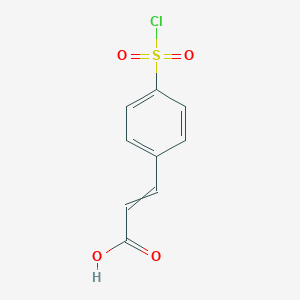


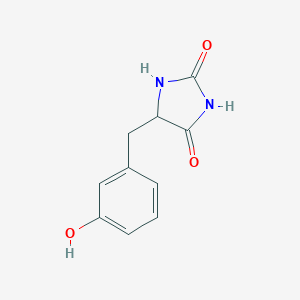
![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)
